molecular formula C18H17N3O2 B7714209 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

Cat. No.: B7714209
M. Wt: 307.3 g/mol
InChI Key: QCQBNCLOPFKOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the ethyl group on the oxadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-8-10-15(11-9-14)19-17(22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQBNCLOPFKOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.